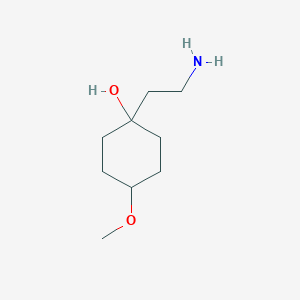
2,4,5-trifluoro-N,3-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trifluoro-N,3-dihydroxybenzamide is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . It is characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzamide core. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 2,4,5-trifluoro-N,3-dihydroxybenzamide typically involves the reaction of 2,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by reduction to the amine and subsequent acylation with an appropriate acyl chloride . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or pyridine to facilitate the reactions.
Chemical Reactions Analysis
2,4,5-Trifluoro-N,3-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
2,4,5-Trifluoro-N,3-dihydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4,5-trifluoro-N,3-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4,5-Trifluoro-N,3-dihydroxybenzamide can be compared with other similar compounds, such as:
2,4,5-Trifluorobenzaldehyde: A precursor in the synthesis of this compound.
3,4,5-Trifluorobenzamide: Another trifluorinated benzamide with different substitution patterns and properties.
2,4,5-Trifluorophenylmethanone: A related compound used in similar synthetic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4F3NO3 |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2,4,5-trifluoro-N,3-dihydroxybenzamide |
InChI |
InChI=1S/C7H4F3NO3/c8-3-1-2(7(13)11-14)4(9)6(12)5(3)10/h1,12,14H,(H,11,13) |
InChI Key |
GHXMYYZTBMUWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)O)F)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



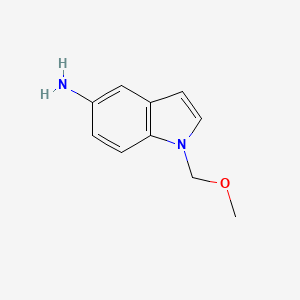
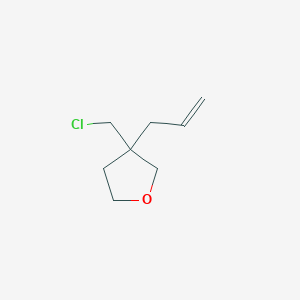
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)

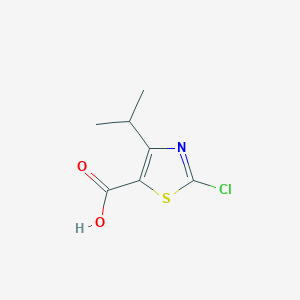
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
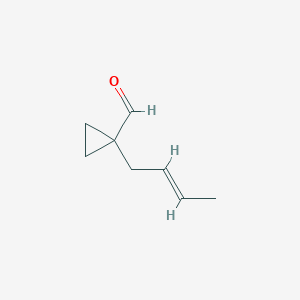
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
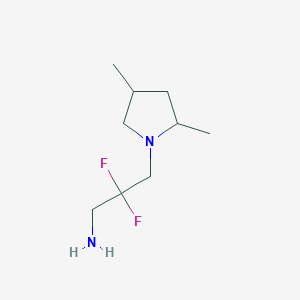
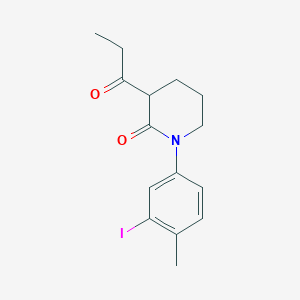
![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
